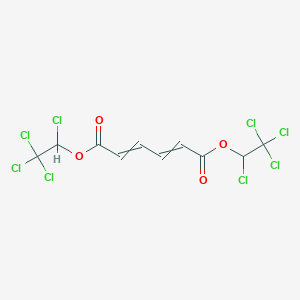
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide is a chemical compound known for its unique structure and properties It is derived from the combination of a dichlorophenyl group and a dihydroxy-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of catalysts such as Raney nickel in the hydrogenation step is common to facilitate the reduction of the nitro group .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide.
Diuron: N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea, another herbicide with similar structural features.
Uniqueness
N-(3,4-Dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide is unique due to its dihydroxy-methylpropanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
41362-84-9 |
|---|---|
Molecular Formula |
C10H11Cl2NO3 |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,3-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO3/c1-10(16,5-14)9(15)13-6-2-3-7(11)8(12)4-6/h2-4,14,16H,5H2,1H3,(H,13,15) |
InChI Key |
FUXKZAWOTMUTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)











